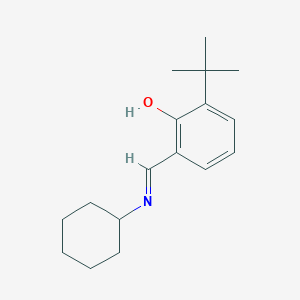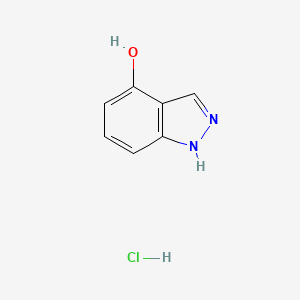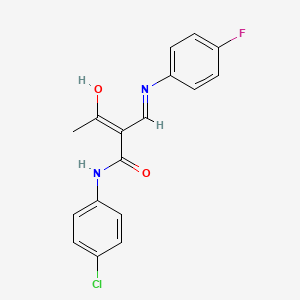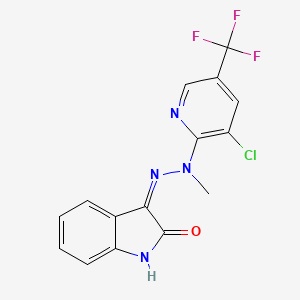
4-((3,4-Dihydroxyphenyl)methylene)-3-(tert-butyl)-1-phenyl-2-pyrazolin-5-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-((3,4-Dihydroxyphenyl)methylene)-3-(tert-butyl)-1-phenyl-2-pyrazolin-5-one, commonly referred to as MBT-2, is an organic compound that has been widely studied due to its potential applications in the field of science. MBT-2 is a pyrazolinone derivative that can be synthesized from a variety of starting materials, including 4-hydroxybenzaldehyde and tert-butyl isocyanide. This compound is a yellow-orange crystalline solid with a molecular weight of 250.3 g/mol and a melting point of 135-138°C.
作用机制
The exact mechanism of action of MBT-2 is still being studied. However, it is believed that the compound acts as an antioxidant by scavenging free radicals and preventing oxidative damage to cells. In addition, MBT-2 has been found to possess anti-inflammatory properties, likely due to its ability to inhibit the production of pro-inflammatory cytokines. Furthermore, MBT-2 has been found to inhibit the growth of certain bacteria, likely due to its ability to interfere with the bacterial cell wall.
Biochemical and Physiological Effects
MBT-2 has been studied for its potential biochemical and physiological effects. This compound has been found to possess antioxidant, anti-inflammatory, and anti-cancer properties. In addition, MBT-2 has been found to possess anti-diabetic properties, likely due to its ability to reduce insulin resistance and improve glucose tolerance. Furthermore, MBT-2 has been found to possess antibacterial properties, likely due to its ability to interfere with the bacterial cell wall.
实验室实验的优点和局限性
The use of MBT-2 in lab experiments has several advantages and limitations. One advantage is that MBT-2 is a relatively stable compound, with a melting point of 135-138°C and a high solubility in a variety of organic solvents. In addition, MBT-2 can be synthesized in a variety of ways, allowing for the exploration of different synthesis methods. One limitation is that MBT-2 is a relatively expensive compound, making it difficult to acquire in large quantities.
未来方向
There are a variety of potential future directions for the use of MBT-2. One potential direction is the development of new synthesis methods for the production of MBT-2. In addition, further research could be conducted to explore the potential applications of MBT-2 in the field of medicine, including its potential use as an anti-diabetic, anti-inflammatory, and anti-cancer agent. Furthermore, further research could be conducted to explore the potential of MBT-2 as an antibacterial agent. Finally, further research could be conducted to explore the potential of MBT-2 as an antioxidant, with the aim of improving its efficacy and exploring its potential applications in the field of health and nutrition.
合成方法
MBT-2 can be synthesized through a variety of methods. The most commonly used method involves the reaction of 4-hydroxybenzaldehyde with tert-butyl isocyanide in the presence of a base, such as sodium hydroxide or potassium carbonate. This reaction results in the formation of the desired product, MBT-2, in high yields. Other synthesis methods include the reaction of 4-hydroxybenzaldehyde with tert-butyl isocyanide in the presence of a catalyst, such as pyridine or triethylamine, and the reaction of 4-hydroxybenzaldehyde with tert-butyl isocyanide in the presence of a Lewis acid, such as boron trifluoride or zinc chloride.
科学研究应用
MBT-2 has been studied extensively for its potential applications in the field of science. This compound has been found to be an effective antioxidant, with the ability to scavenge free radicals and protect cells from oxidative damage. In addition, MBT-2 has been found to possess anti-inflammatory and anti-cancer properties. It has also been studied for its potential use as an anti-diabetic agent, as well as for its ability to inhibit the growth of certain bacteria.
属性
IUPAC Name |
(4Z)-5-tert-butyl-4-[(3,4-dihydroxyphenyl)methylidene]-2-phenylpyrazol-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O3/c1-20(2,3)18-15(11-13-9-10-16(23)17(24)12-13)19(25)22(21-18)14-7-5-4-6-8-14/h4-12,23-24H,1-3H3/b15-11- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AILOLESXKIKTDT-PTNGSMBKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN(C(=O)C1=CC2=CC(=C(C=C2)O)O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C\1=NN(C(=O)/C1=C\C2=CC(=C(C=C2)O)O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4Z)-5-tert-butyl-4-[(3,4-dihydroxyphenyl)methylidene]-2-phenylpyrazol-3-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














